molecular formula C10H16N2O2 B2479152 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione CAS No. 857768-26-4

5-(1-Methylcyclohexyl)imidazolidine-2,4-dione

Cat. No.: B2479152
CAS No.: 857768-26-4
M. Wt: 196.25
InChI Key: JXPUHHZJQCCKQI-UHFFFAOYSA-N
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Description

5-(1-Methylcyclohexyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. This compound is known for its unique structure, which includes an imidazolidine-2,4-dione core attached to a 1-methylcyclohexyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclohexylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

5-(1-Methylcyclohexyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted imidazolidine-2,4-dione derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1-Methylcyclohexyl)imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential anticonvulsant and antibacterial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methylcyclohexyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its binding to the voltage-gated sodium channel inner pore, inhibiting sodium ion flow and stabilizing neuronal membranes . The compound’s antibacterial properties are attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth .

Comparison with Similar Compounds

5-(1-Methylcyclohexyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    Imidazolidine-2,4-dione: The parent compound, which lacks the 1-methylcyclohexyl group, has similar chemical properties but may differ in biological activity.

    Thiazolidine-2,4-dione: A structurally related compound with a sulfur atom in place of one of the nitrogen atoms, known for its antidiabetic properties.

    Oxazolidine-2,4-dione: Another related compound with an oxygen atom in place of one of the nitrogen atoms, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-(1-methylcyclohexyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(5-3-2-4-6-10)7-8(13)12-9(14)11-7/h7H,2-6H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPUHHZJQCCKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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